2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene
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Overview
Description
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxyphenoxy group attached to the naphthalene ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene can be achieved through several methods. One common approach involves the esterification of β-naphthol with ethyl alcohol in the presence of sulfuric acid . Another method includes the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base . Additionally, β-naphtholsodium can react with ethyl bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various quinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its aromatic and ether functionalities .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxynaphthalene: This compound is structurally similar but lacks the additional ethoxyphenoxy group.
2-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Phenoxynaphthalene: Contains a phenoxy group instead of an ethoxyphenoxy group.
Uniqueness
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene is unique due to its specific combination of ethoxy and phenoxy groups attached to the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[2-(3-ethoxyphenoxy)ethoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-2-21-18-8-5-9-19(15-18)22-12-13-23-20-11-10-16-6-3-4-7-17(16)14-20/h3-11,14-15H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBKFOGNXRKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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